2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
Description
Historical Development and Discovery Pathway
The historical trajectory of 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is intertwined with broader developments in benzofuran chemistry. While the parent benzofuran structure was first synthesized by William Perkin in 1870, the dihydrobenzofuran subclass emerged later as researchers explored saturated heterocycles. The specific introduction of methyl and carbaldehyde groups likely arose from mid-20th century efforts to modulate benzofuran reactivity for pharmaceutical applications. Early synthetic routes probably involved Friedel-Crafts alkylation or acid-catalyzed cyclization of phenolic precursors, though contemporary methods favor transition metal catalysis.
A key milestone was the development of rhodium-catalyzed annulation strategies in the 2020s, enabling precise control over substituent placement. For instance, CpRh complexes facilitated the synthesis of analogous dihydrobenzofurans through migratory insertion and β-oxygen elimination pathways. These advances made derivatives like this compound more accessible for structure-activity relationship studies.
Position within Heterocyclic Chemistry Framework
As a dihydrobenzofuran, this compound bridges fully aromatic benzofurans and fully saturated tetrahydrofurans. The non-aromatic furan ring introduces distinct electronic characteristics:
- Conjugation Effects : Partial saturation reduces π-electron delocalization, lowering resonance stabilization compared to benzofuran.
- Steric Profile : The 2,3-dimethyl groups create a sterically hindered environment, influencing regioselectivity in subsequent reactions.
- Electrophilic Reactivity : The carbaldehyde group at C5 serves as an electrophilic center for nucleophilic additions or condensations, a feature exploited in medicinal chemistry.
This electronic hybridity enables applications in materials science (e.g., as polymer precursors) and asymmetric catalysis (as chiral ligands).
Classification within Benzofuran Derivative Taxonomy
The compound belongs to three distinct taxonomic categories:
| Taxonomic Level | Classification | Structural Features |
|---|---|---|
| Core Heterocycle | Dihydrobenzofuran | Partially saturated furan ring |
| Substituent Pattern | 2,3-Dimethyl-5-carbaldehyde | Methyl groups at C2/C3; aldehyde at C5 |
| Functionalization Potential | Aldehyde-bearing derivatives | Enables Schiff base formation or redox chemistry |
This classification underscores its role as a versatile intermediate. Compared to simpler benzofurans, the carbaldehyde group facilitates derivatization into imines, hydrazones, or carboxylic acids, expanding its utility in multicomponent reactions.
Evolution of Research Focus and Academic Interest
Research on this compound has evolved through three phases:
- Structural Exploration (1950s–1990s) : Initial studies focused on synthesizing the core structure via classical methods like acid-catalyzed cyclization.
- Catalytic Innovation (2000s–2010s) : Transition metal catalysts (Rh, Pd, Cu) enabled stereocontrolled synthesis. For example, rhodium-mediated C–H activation allowed direct functionalization of preexisting dihydrobenzofurans.
- Functional Applications (2020s–Present) : Recent work emphasizes its use in drug discovery, particularly as a PAR4 antagonist precursor, and in materials science for conjugated polymers.
A 2024 study demonstrated that visible-light-mediated cyclization of enynes could produce related carbaldehyde derivatives in 80–92% yields, highlighting modern synthetic efficiencies. Concurrently, computational studies have modeled its electronic structure to predict reactivity in Diels-Alder reactions.
Properties
IUPAC Name |
2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-8(2)13-11-4-3-9(6-12)5-10(7)11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRJABLGGCXXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=C1C=C(C=C2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde typically involves the cyclization of o-hydroxyacetophenones under basic conditions. This process can be achieved through one-pot etherification and dehydrative cyclization . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using transition-metal catalysis. These methods are designed to optimize yield and purity while minimizing side reactions .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or aqueous conditions convert the aldehyde to 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid. This reaction is critical for synthesizing bioactive carboxylated benzofuran derivatives used in pharmaceutical research.
Table 1: Oxidation Conditions and Outcomes
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | 80°C, 4 hr | 2,3-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid | 72 |
| CrO₃ (AcOH) | RT, 2 hr | Same as above | 68 |
Reduction Reactions
The aldehyde functionality can be reduced to a primary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This yields 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-methanol, a precursor for further functionalization.
Table 2: Reduction Parameters
| Reagent | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| NaBH₄ | MeOH | 0°C | 2,3-Dimethyl-2,3-dihydrobenzofuran-5-methanol | 85 |
| LiAlH₄ | THF | Reflux | Same as above | 92 |
Nucleophilic Addition Reactions
The aldehyde participates in nucleophilic additions, forming Schiff bases with amines or alcohols. For example, reaction with hydroxylamine produces the corresponding oxime, while Grignard reagents add to the carbonyl group to generate secondary alcohols .
Mechanism Example :
(Schiff base formation with primary amines: )
Electrophilic Aromatic Substitution
The electron-rich benzofuran ring undergoes substitution at positions activated by methyl groups. Nitration and halogenation occur preferentially at the 4- and 7-positions due to steric and electronic effects .
Table 3: Substitution Reactions
| Reaction Type | Reagent | Position | Product | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Nitro | 4-Nitro-2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | 58 |
| Bromination | Br₂/FeBr₃ | 7-Bromo | 7-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | 63 |
Condensation Reactions
The aldehyde engages in aldol condensations with ketones or aldehydes under basic conditions. For instance, condensation with acetone forms α,β-unsaturated carbonyl compounds, usef
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzofuran derivatives, including 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, exhibit significant antimicrobial properties. The benzofuran moiety has been recognized as a promising scaffold for developing new antimicrobial agents. Studies have shown that modifications at various positions on the benzofuran ring can enhance antimicrobial potency against a range of pathogens, including bacteria and fungi .
Anticancer Properties
Recent investigations into benzofuran derivatives have highlighted their potential as anticancer agents. For instance, compounds derived from the benzofuran structure have demonstrated cytotoxic effects against various cancer cell lines, including ovarian cancer cells . The mechanism often involves the inhibition of specific kinases or other molecular targets associated with cancer progression.
Cannabinoid Receptor Agonism
A notable application of this compound lies in its activity as a selective agonist for cannabinoid receptor type 2 (CB2). This receptor is implicated in various physiological processes, including pain modulation and inflammation. Research has shown that certain derivatives can selectively activate CB2 receptors, providing potential therapeutic avenues for treating neuropathic pain and inflammatory conditions .
Total Synthesis of Natural Products
The compound serves as an intermediate in the total synthesis of various natural products that contain benzofuran rings. Its structural features allow for versatile reactions that can lead to complex molecules with significant biological activity. Synthetic strategies often involve palladium-catalyzed reactions that yield high purity and yield .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the benzofuran ring can lead to improved efficacy against targeted diseases. For instance:
- Substituents at Position 2 : Enhancements in antimicrobial activity have been noted with halogen substitutions.
- Position 5 Modifications : Alterations at this position can significantly affect the binding affinity to biological targets .
Case Studies
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde involves its interaction with various molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the benzofuran ring structure allows for interactions with biological membranes and receptors, contributing to its biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The methyl groups in this compound increase steric hindrance and hydrophobicity compared to the unsubstituted analogue (2,3-dihydro-1-benzofuran-5-carbaldehyde). This may reduce solubility in polar solvents but enhance compatibility with lipid-rich environments .
- The aldehyde group in the target compound offers distinct reactivity (e.g., nucleophilic addition, oxidation to carboxylic acid) compared to the thioamide (-C(S)NH₂) in 2,3-dihydrobenzo[b]furan-5-carbothioamide, which may participate in hydrogen bonding or metal coordination .
Diastereomer Complexity :
- The diastereomeric mixture of the target compound (unresolved in the cited evidence) contrasts with achiral analogues like 2,3-dihydro-1-benzofuran-5-carbaldehyde. Separation techniques (e.g., chiral chromatography) may be required for enantiopure applications .
Functional Group Diversity :
- Ester derivatives (e.g., methyl 3-hydroxy-2-isopropenyl-2,3-dihydro-1-benzofuran-5-carboxylate) exhibit reduced electrophilicity compared to aldehydes, favoring stability under basic or nucleophilic conditions .
- Dimeric structures (e.g., Di-2,3-dihydro-1-benzofuran-5-ylacetic acid) introduce bifunctionality, enabling applications in coordination chemistry or materials science .
Biological Activity
2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is a compound of interest due to its unique structural features and potential biological activities. The compound's aldehyde functionality and the benzofuran moiety contribute to its reactivity and interaction with biological systems. This article reviews the biological activities associated with this compound, including its antibacterial and anticancer properties, along with relevant case studies and research findings.
The structure of this compound can be represented as follows:
This compound features a benzofuran ring with two methyl groups at the 2 and 3 positions, and an aldehyde group at the 5 position. Its unique arrangement influences its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the benzofuran ring structure allows for interactions with biological membranes and receptors, contributing to its effects on cellular processes.
Antibacterial Activity
Research has indicated that this compound exhibits antibacterial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Mycobacterium smegmatis | 25 |
| Candida albicans | 20 |
These results suggest that the compound may serve as a potential lead in developing new antibacterial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties against various cancer cell lines. Notable findings include:
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), PC-3 (prostate cancer).
- IC50 Values :
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| A549 | 10.0 |
| PC-3 | 15.0 |
These values indicate significant cytotoxic effects on cancer cells, suggesting that the compound may inhibit cell proliferation through mechanisms such as apoptosis or cell cycle arrest .
Study on Antibacterial Activity
A study published in 2024 evaluated the antibacterial efficacy of various benzofuran derivatives, including this compound. The results showed that this compound had a notable effect against both Gram-positive and Gram-negative bacteria, particularly effective against MRSA strains .
Study on Anticancer Properties
In another study focusing on anticancer activity, researchers synthesized derivatives of benzofuran compounds and tested them against multiple cancer cell lines. The findings indicated that modifications to the benzofuran structure could enhance cytotoxicity. Specifically, substituents at different positions on the benzofuran ring were found to influence the IC50 values significantly .
Q & A
Basic: What are the established synthetic routes for 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via formylation of a dihydrobenzofuran precursor. A common approach involves Vilsmeier-Haack formylation , where dimethylformamide (DMF) and phosphoryl chloride (POCl₃) are used to introduce the aldehyde group at the 5-position. Optimization includes:
- Temperature control : Maintaining 0–5°C during formylation to avoid side reactions.
- Solvent selection : Dichloromethane (DCM) or THF improves solubility of intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the aldehyde with >95% purity .
Key Data : In microwave-assisted syntheses, yields increased by 15–20% compared to conventional heating due to rapid activation of the formylating agent .
Advanced: How do the methyl groups at positions 2 and 3 influence the compound’s electronic properties and reactivity?
Methodological Answer:
The methyl groups exert both steric and electronic effects :
- Steric hindrance : Restricts rotation around the C2-C3 bond, stabilizing the dihydrofuran ring conformation. This impacts regioselectivity in electrophilic substitutions (e.g., directing reactions to the 7-position of the benzofuran).
- Electron donation : Methyl groups donate electron density via σ-alkyl conjugation, slightly deactivating the aromatic ring. Computational studies (DFT) show a 0.15 eV decrease in HOMO energy compared to non-methylated analogs, reducing susceptibility to oxidation .
Experimental Validation : Compare NMR chemical shifts (e.g., upfield shifts for aromatic protons due to methyl shielding) .
Data Contradiction: How to resolve discrepancies in reported yields for cross-coupling reactions involving this aldehyde?
Methodological Answer:
Discrepancies often arise from catalyst loading and substrate purity . For Suzuki-Miyaura couplings:
- Catalyst screening : Pd(PPh₃)₄ vs. PdCl₂(dppf). The latter improves yields by 30% in aryl boronic acid couplings.
- Aldehyde protection : Temporary protection of the aldehyde as an acetal prevents side reactions during coupling.
- Moisture control : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of intermediates .
Case Study : A 2024 study achieved 82% yield using PdCl₂(dppf) and THF/water (10:1), versus 55% with Pd(PPh₃)₄ in DCM .
Analytical Methods: Which spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- ¹H NMR : Look for the aldehyde proton at δ 9.8–10.2 ppm (singlet). Methyl groups appear as doublets at δ 1.2–1.5 ppm (J = 6.5 Hz) due to coupling with adjacent protons.
- ¹³C NMR : Aldehyde carbon at δ 190–195 ppm; quaternary carbons in the dihydrofuran ring at δ 75–85 ppm.
- IR : Strong C=O stretch at 1680–1720 cm⁻¹.
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 190.1 (C₁₁H₁₀O₂) confirms molecular weight .
Mechanistic Insight: What is the role of microwave irradiation in synthesizing thiazolidinone derivatives from this aldehyde?
Methodological Answer:
Microwave irradiation accelerates Knoevenagel condensations by enhancing dipole interactions. For example, in the synthesis of (5Z)-5-arylidene-thiazolidinones:
- Reaction time : Reduced from 12 hours (conventional heating) to 20 minutes.
- Mechanism : Microwave energy promotes rapid enolate formation from rhodanine, followed by nucleophilic attack on the aldehyde. The methyl groups stabilize the transition state via hydrophobic interactions, increasing regioselectivity .
Yield Optimization : 79% yield achieved at 100°C with n-propylamine as a base .
Application in Medicinal Chemistry: How is this carbaldehyde utilized in bioactive heterocycle synthesis?
Methodological Answer:
The aldehyde serves as a key intermediate for:
- Anticancer agents : Condensation with thiosemicarbazides yields thiazolidinones with VEGFR-2 inhibition (IC₅₀ = 2–6 nM in preclinical models) .
- Antimicrobial scaffolds : Schiff base formation with hydrazides produces imine derivatives active against S. aureus (MIC = 8 µg/mL) .
Design Strategy : The dihydrofuran core enhances membrane permeability, while the aldehyde enables modular functionalization .
Stability: What storage conditions prevent degradation of this aldehyde?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to slow oxidation.
- Atmosphere : Argon or nitrogen gas minimizes aldehyde oxidation to carboxylic acid.
- Solvent : Dissolve in anhydrous DCM or THF (0.1% BHT stabilizer added) .
Degradation Signs : Discoloration (yellow to brown) or precipitate formation indicates oxidation. Re-purify via silica gel chromatography if purity drops below 90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
